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Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that,

when activated, play a crucial role in cell proliferation, differentiation, migration, and survival.[1]

Dysregulation of the FGFR signaling pathway, often through gene fusions, amplifications, or

activating mutations, is a known driver in various malignancies, including cholangiocarcinoma

and urothelial carcinoma.[1] Infigratinib (Truseltiq®) is a potent and selective, ATP-competitive

oral inhibitor of FGFR1, FGFR2, and FGFR3.[1][2][3] It functions by binding to the ATP-binding

pocket of the FGFR kinase domain, which prevents receptor autophosphorylation and blocks

downstream signaling cascades, thereby inhibiting tumor cell growth.[4]

These application notes provide a detailed protocol for assessing the pharmacodynamic effects

of Infigratinib in tumor tissue using immunohistochemistry (IHC). The primary application is to

detect and semi-quantify the inhibition of FGFR activation by measuring the levels of

phosphorylated FGFR (pFGFR) in pre- and post-treatment tumor samples. This method serves

as a critical biomarker assay for confirming target engagement and evaluating the molecular

response to Infigratinib in a research setting.
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The diagram below illustrates the canonical FGFR signaling pathway and the mechanism of

inhibition by Infigratinib. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR

dimerizes, leading to the autophosphorylation of specific tyrosine residues in the cytoplasmic

kinase domain. This phosphorylation event activates downstream signaling pathways, primarily

the RAS-MAPK and PLCγ pathways, which drive cell proliferation and survival. Infigratinib
blocks this initial activation step.
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Figure 1. FGFR signaling pathway and Infigratinib's mechanism of action.

Quantitative Data Summary
Clinical studies have demonstrated the efficacy of Infigratinib in patients with previously

treated, advanced cholangiocarcinoma harboring FGFR2 fusions or rearrangements. The

following table summarizes key quantitative outcomes from a pivotal phase 2 study.
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Parameter Value
95% Confidence

Interval (CI)
Reference

Objective Response

Rate (ORR)
23.1% 15.6% - 32.2% [3][5]

Disease Control Rate

(DCR)
84.3% 76.0% - 90.6% [3]

Median Duration of

Response (DoR)
5.0 months 3.7 - 9.2 months

Median Progression-

Free Survival (PFS)
7.3 months 5.6 - 7.6 months

Median Overall

Survival (OS)
12.2 months 10.7 - 14.8 months

Data from a phase 2

study in patients with

advanced/metastatic

cholangiocarcinoma

with FGFR2

fusions/rearrangement

s.[3]

Experimental Protocol: IHC for Phospho-FGFR
This protocol provides a representative procedure for the chromogenic detection of

phosphorylated FGFR in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Experimental Workflow
The overall process from sample acquisition to data analysis is outlined below.
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IHC Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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